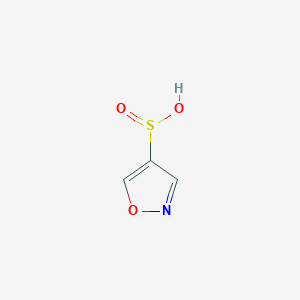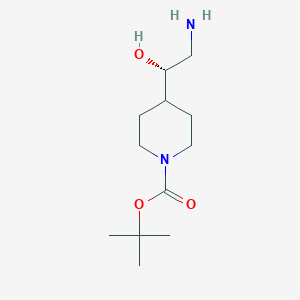![molecular formula C14H12N2O4 B12954682 4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid is a bipyridine derivative with the molecular formula C16H16N2O4 This compound is known for its unique structural features, which include two pyridine rings connected by a carbon-carbon bond, with ethoxycarbonyl and carboxylic acid functional groups attached to the 4 and 4’ positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine, which is commercially available or can be synthesized through various methods.
Functional Group Introduction:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.
Substitution: The bipyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it more reactive in catalytic processes. The compound’s functional groups also play a role in its reactivity and interactions with other molecules, contributing to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(ethoxycarbonyl)-2,2’-bipyridine
- 4,4’-Bis(carboxy)-2,2’-bipyridine
- 4,4’-Bis(methoxycarbonyl)-2,2’-bipyridine
Uniqueness
4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which provide distinct reactivity and coordination properties compared to its analogs. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(19)10-4-6-16-12(8-10)11-7-9(13(17)18)3-5-15-11/h3-8H,2H2,1H3,(H,17,18) |
Clave InChI |
NYOYIBKBWJNURJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)












